N-[4-(diethylcarbamoyl)phenyl]thiophene-2-carboxamide
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Overview
Description
N-[4-(diethylcarbamoyl)phenyl]thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic heterocycle containing sulfur, which is known for its diverse applications in medicinal chemistry, material science, and organic electronics. The compound this compound is of particular interest due to its potential biological activities and its role in various chemical reactions.
Preparation Methods
The synthesis of N-[4-(diethylcarbamoyl)phenyl]thiophene-2-carboxamide can be achieved through several synthetic routes. One common method involves the condensation of N-(4-acetylphenyl)-2-chloroacetamide with various functionalized thiocarbamoyl compounds under basic conditions . Another approach includes the cyclization of precursor compounds such as ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives . Industrial production methods often involve the use of large-scale condensation reactions and cyclization processes to achieve high yields and purity.
Chemical Reactions Analysis
N-[4-(diethylcarbamoyl)phenyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Scientific Research Applications
N-[4-(diethylcarbamoyl)phenyl]thiophene-2-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(diethylcarbamoyl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact molecular targets and pathways can vary depending on the specific biological context and the compound’s structural modifications.
Comparison with Similar Compounds
N-[4-(diethylcarbamoyl)phenyl]thiophene-2-carboxamide can be compared with other similar compounds, such as:
4-Amino-5-(antipyrine-4-carbonyl)-2-(phenylamino)-N-(4-chlorophenyl)thiophene-3-carboxamide: This compound also contains a thiophene ring and exhibits similar biological activities.
Thiazolecarboxamide derivatives: These compounds share structural similarities and have been studied for their potential as STING inhibitors.
Benzoxazole-containing carboxamides: These compounds are known for their insecticidal activities and can be compared in terms of their chemical reactivity and biological applications.
This compound stands out due to its unique combination of a thiophene ring and a diethylcarbamoyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[4-(diethylcarbamoyl)phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-3-18(4-2)16(20)12-7-9-13(10-8-12)17-15(19)14-6-5-11-21-14/h5-11H,3-4H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGBVEBCUGCYUMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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